Methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high reactivity and stability.
Vorbereitungsmethoden
The synthesis of methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester typically involves the reaction of methanesulfonic acid with 1-(trifluoromethyl)heptanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often resulting in the formation of new compounds with modified properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism by which methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes and interact with specific sites, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester can be compared with other similar compounds, such as:
- Methanesulfonic acid, 1,1,1-trifluoro-, [3,5-bis(trifluoromethyl)phenyl]methyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, cyclopropyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 2-fluoropropyl ester
These compounds share similar structural features but differ in their specific functional groups and applications. The presence of different substituents can significantly influence their reactivity, stability, and suitability for various applications.
Eigenschaften
CAS-Nummer |
185424-25-3 |
---|---|
Molekularformel |
C9H14F6O3S |
Molekulargewicht |
316.26 g/mol |
IUPAC-Name |
1,1,1-trifluorooctan-2-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H14F6O3S/c1-2-3-4-5-6-7(8(10,11)12)18-19(16,17)9(13,14)15/h7H,2-6H2,1H3 |
InChI-Schlüssel |
MOPQADBHDPUSHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.